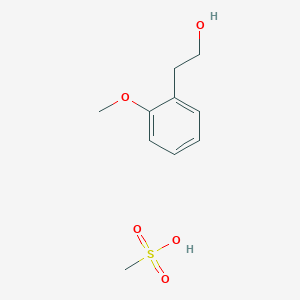
Methanesulfonic acid--2-(2-methoxyphenyl)ethan-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid–2-(2-methoxyphenyl)ethan-1-ol (1/1) is a compound that combines methanesulfonic acid with 2-(2-methoxyphenyl)ethan-1-ol in a 1:1 molar ratio Methanesulfonic acid is a strong organic acid known for its high solubility in water and organic solvents, while 2-(2-methoxyphenyl)ethan-1-ol is an aromatic alcohol with a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid–2-(2-methoxyphenyl)ethan-1-ol typically involves the reaction of methanesulfonic acid with 2-(2-methoxyphenyl)ethan-1-ol under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a catalyst like sulfuric acid to facilitate the esterification process. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC) or other analytical techniques.
Industrial Production Methods
On an industrial scale, the production of methanesulfonic acid–2-(2-methoxyphenyl)ethan-1-ol may involve continuous flow processes to ensure consistent product quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid–2-(2-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The aromatic alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The methanesulfonic acid moiety can be reduced to form methanesulfinic acid or methanethiol.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are employed.
Major Products Formed
Oxidation: Formation of 2-(2-methoxyphenyl)ethanoic acid or 2-(2-methoxyphenyl)ethanal.
Reduction: Formation of methanesulfinic acid or methanethiol.
Substitution: Formation of derivatives with different substituents on the benzene ring.
Scientific Research Applications
Methanesulfonic acid–2-(2-methoxyphenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various esters and ethers.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of methanesulfonic acid–2-(2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The methanesulfonic acid moiety can act as a strong acid catalyst, facilitating protonation and subsequent reactions. The 2-(2-methoxyphenyl)ethan-1-ol component can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methanesulfonic acid–2-(2-methoxyphenyl)ethan-1-ol can be compared with other similar compounds, such as:
Methanesulfonic acid–2-(2-ethoxyphenyl)ethan-1-ol: Similar structure but with an ethoxy group instead of a methoxy group.
Methanesulfonic acid–2-(2-hydroxyphenyl)ethan-1-ol: Similar structure but with a hydroxy group instead of a methoxy group.
Methanesulfonic acid–2-(2-chlorophenyl)ethan-1-ol: Similar structure but with a chloro group instead of a methoxy group.
The uniqueness of methanesulfonic acid–2-(2-methoxyphenyl)ethan-1-ol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
83605-16-7 |
|---|---|
Molecular Formula |
C10H16O5S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
methanesulfonic acid;2-(2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12O2.CH4O3S/c1-11-9-5-3-2-4-8(9)6-7-10;1-5(2,3)4/h2-5,10H,6-7H2,1H3;1H3,(H,2,3,4) |
InChI Key |
DETNHDCEMUWUFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCO.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14420252.png)

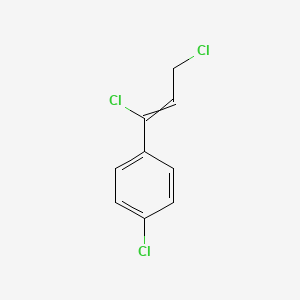
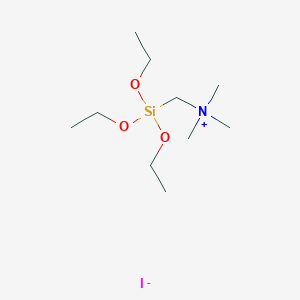
![2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile](/img/structure/B14420263.png)
![Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1'-biphenyl]-3-carboxylate](/img/structure/B14420270.png)
![2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid](/img/structure/B14420273.png)
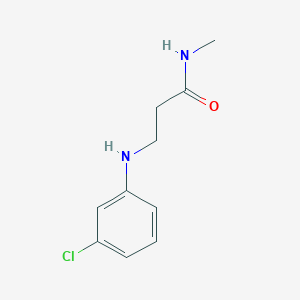

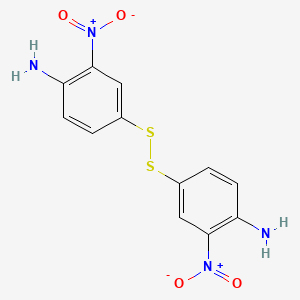
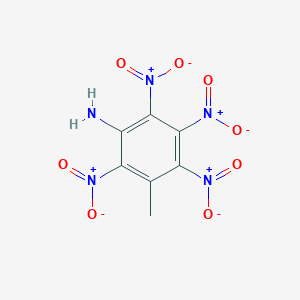
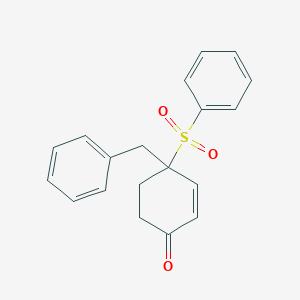
![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol](/img/structure/B14420316.png)

